Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate

Description

Properties

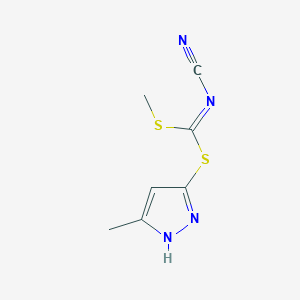

Molecular Formula |

C7H8N4S2 |

|---|---|

Molecular Weight |

212.3 g/mol |

IUPAC Name |

[(5-methyl-1H-pyrazol-3-yl)sulfanyl-methylsulfanylmethylidene]cyanamide |

InChI |

InChI=1S/C7H8N4S2/c1-5-3-6(11-10-5)13-7(12-2)9-4-8/h3H,1-2H3,(H,10,11) |

InChI Key |

JGKBCVWCVLAFEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)SC(=NC#N)SC |

Origin of Product |

United States |

Preparation Methods

Reaction of Dimethyl Cyanodithioiminocarbonate with Amines or Hydrazines

Dimethyl cyanodithioiminocarbonate (also known as dimethyl N-cyanodithioiminocarbonate) can react with amines or hydrazines to yield corresponding carbamimidothioic acid methyl esters, which are precursors to cyanocarbonimidodithioate derivatives.

- Stir dimethyl cyanodithioiminocarbonate with the amine/hydrazine in ethanol under reflux for 3-4 hours.

- Cool the reaction mixture; precipitate forms.

- Filter, wash, and recrystallize to obtain pure carbamimidothioic acid methyl esters.

This method is efficient and provides good yields of intermediates that can be converted into the target cyanocarbonimidodithioate compounds.

Two-Step Method via Isothiocyanates

Another method involves:

- Preparation of aryl isothiocyanates by reacting anilines with dimethylthiocarbamoyl chloride under reflux.

- Subsequent treatment of the isothiocyanates with sodium ethoxide and cyanamide in ethanol to form carbamimidothioic acid methyl esters.

This approach is more stepwise but allows for structural diversity in the final products.

Reaction Conditions and Optimization

Characterization and Purity

- The purity of the final product is typically confirmed by NMR, LC-MS, and HPLC analysis.

- Drying under vacuum at moderate temperatures (e.g., 40-80°C) ensures removal of solvents and moisture.

- Crystallization from ethanol or other suitable solvents improves purity.

Summary and Outlook

The preparation of methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate is effectively achieved by:

- Synthesizing the 3-methyl-1H-pyrazol-5-amine intermediate via condensation of β-ketonitriles with hydrazines.

- Reacting this intermediate with dimethyl cyanodithioiminocarbonate under reflux in ethanol to install the cyanocarbonimidodithioate group.

This approach is supported by extensive literature on pyrazole synthesis and carbamimidothioic acid methyl ester formation. Further optimization can be done by varying solvent, temperature, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole compounds .

Scientific Research Applications

Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs): Compounds with EWGs (e.g., Cl, cyano) exhibit enhanced herbicidal potency. For example, compound 10a (EC50 = 10.37 g/ha) outperforms neutral or electron-donating analogues in barnyard grass control .

- Heterocyclic vs. aromatic substituents: Pyrazole derivatives (e.g., the target compound) show greater agrochemical relevance compared to pyridine-based analogues (e.g., Methyl pyridin-3-yl cyanocarbonimidodithioate), which are explored for enzyme inhibition .

- Thermal stability : Melting points correlate with substituent polarity; chlorinated derivatives (e.g., 3b, mp 171–172°C) exhibit higher thermal stability than methyl-substituted analogues (e.g., 3c, mp 123–125°C) .

Physicochemical Properties

Biological Activity

Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate is a heterocyclic compound with the molecular formula C7H8N4S2 and a molecular weight of 212.30 g/mol. This compound features a unique structure that includes a pyrazole ring and a cyanocarbonimidodithioate moiety, which contribute to its potential biological activities. Recent studies have highlighted its applications in medicinal chemistry and agricultural science, particularly due to its interactions with various biological targets.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1239511-53-5 |

| Molecular Formula | C7H8N4S2 |

| Molecular Weight | 212.30 g/mol |

The compound's structure includes sulfur atoms, which are indicative of potential reactivity and biological activity. The presence of the pyrazole ring is particularly significant, as compounds containing this moiety have been associated with various therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

In a study involving asymmetric pyrazole derivatives, it was found that certain compounds could significantly inhibit microtubule assembly and induce apoptosis in cancer cells. Specifically, compounds were shown to enhance caspase-3 activity and arrest cells in the G2/M phase of the cell cycle at concentrations as low as 2.5 μM .

Antioxidant Activity

Another area of interest is the antioxidant activity of pyrazole derivatives. Compounds containing the pyrazole ring have been reported to exhibit strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division and proliferation.

- Caspase Activation : Induction of apoptosis through caspase activation is a common pathway for anticancer agents.

- Antioxidant Defense : The ability to scavenge free radicals contributes to its protective effects against cellular damage.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 3-Methylpyrazole | Contains a pyrazole ring | Ligand in coordination chemistry |

| 5-Methylthiazole | Features a thiazole ring | Exhibits distinct antimicrobial properties |

| Pyrazolecarboxamide | Contains both pyrazole and amide functionalities | Known for anti-inflammatory effects |

| Dithiocarbamate derivatives | Contains dithiocarbamate groups | Studied for fungicidal properties |

Case Studies

- Study on Breast Cancer Cells : In vitro studies demonstrated that certain derivatives of pyrazole significantly inhibited the growth of MDA-MB-231 cells, showing stronger cytotoxicity than standard treatments like curcumin and paclitaxel .

- Antioxidant Evaluation : A range of synthesized pyrazole derivatives was tested for antioxidant activity, revealing that many exhibited excellent capacity to neutralize free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents like EDCI and HOBt in DMF, as demonstrated in pyrazole-carboxamide derivatives . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of starting materials), reaction temperature (room temperature vs. reflux), and purification via preparative TLC or recrystallization from ethanol . Monitoring by TLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on pyrazole ring protons (δ 7.5–8.1 ppm) and methyl groups (δ 2.4–2.7 ppm) .

- ¹³C NMR : Identify cyanocarbonimidodithioate carbons (δ 110–120 ppm for cyano groups, δ 160–170 ppm for thiocarbonyl) .

- HRMS : Confirm molecular ion peaks with <2 ppm mass error (e.g., [M+H]+ at m/z 366.0631) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, solvent, light exposure)?

- Methodological Answer : Stability studies should include:

- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., mp >120°C suggests solid-state stability) .

- Solvent compatibility : Avoid prolonged storage in chloroform due to potential degradation; ethanol or DMSO is preferable .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the cyanocarbonimidodithioate group.

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound, and what target proteins are relevant?

- Methodological Answer :

- Target selection : Prioritize enzymes with thiophilic active sites (e.g., cysteine proteases) due to the dithioate moiety’s reactivity .

- Docking protocols : Use AutoDock Vina with PyRx for ligand preparation (protonation states at pH 7.4) and grid boxes centered on catalytic residues . Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

Q. What strategies resolve contradictions in reported synthetic yields for structurally analogous pyrazole derivatives?

- Methodological Answer : Yield discrepancies (e.g., 62% vs. 71% for similar substituents ) may arise from:

- Electronic effects : Electron-withdrawing groups (e.g., -Cl) can slow coupling kinetics.

- Purification losses : Hydrophobic derivatives may require gradient elution in HPLC instead of TLC.

- Side reactions : Monitor for byproducts (e.g., hydrolysis of the cyano group) via LC-MS.

Q. How does the compound’s reactivity in cross-coupling reactions compare to other pyrazole-based ligands?

- Methodological Answer :

- Catalytic screening : Test Pd-catalyzed Suzuki-Miyaura couplings using aryl boronic acids. The 3-methylpyrazole group may sterically hinder coupling at the 5-position, requiring bulky ligands (e.g., XPhos) .

- Thiocarbonyl reactivity : The dithioate moiety may act as a leaving group in nucleophilic substitutions, enabling access to bis-heterocyclic scaffolds .

Q. What mechanistic insights explain the compound’s inhibitory effects in enzymatic assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.